molecular formula C11H10N2OS B1424975 6-(3-methoxyphenyl)pyridazine-3(2H)-thione CAS No. 1226228-87-0

6-(3-methoxyphenyl)pyridazine-3(2H)-thione

Cat. No.: B1424975
CAS No.: 1226228-87-0
M. Wt: 218.28 g/mol
InChI Key: BRKHZIOGLJREBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Methoxyphenyl)pyridazine-3(2H)-thione is an aromatic N-heterocyclic compound It features a pyridazine ring substituted with a 3-methoxyphenyl group and a thione group at the 3-position

Scientific Research Applications

6-(3-Methoxyphenyl)pyridazine-3(2H)-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound, with studies exploring its interactions with biological targets.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It can be used in the development of new materials, such as polymers and resins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)pyridazine-3(2H)-thione typically involves the reaction of 6-chloro-2,3-dihydropyridazin-3-one with (3-methoxyphenyl)boronic acid in the presence of a palladium catalyst. The reaction is carried out in a mixture of dioxane and water, with potassium carbonate as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)pyridazine-3(2H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)pyridazine-3(2H)-thione involves its interaction with specific molecular targets. The thione group can interact with metal ions, potentially inhibiting enzymes that require metal cofactors. Additionally, the aromatic structure allows for interactions with various biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    6-(4-Hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one: Similar structure but with a hydroxyl group instead of a thione.

    6-(3-Methoxyphenyl)pyridazin-3(2H)-one: Lacks the thione group, which can affect its reactivity and applications.

Uniqueness

6-(3-Methoxyphenyl)pyridazine-3(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where thione functionality is required .

Properties

IUPAC Name

3-(3-methoxyphenyl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-14-9-4-2-3-8(7-9)10-5-6-11(15)13-12-10/h2-7H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKHZIOGLJREBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-methoxyphenyl)pyridazine-3(2H)-thione
Reactant of Route 2
6-(3-methoxyphenyl)pyridazine-3(2H)-thione
Reactant of Route 3
6-(3-methoxyphenyl)pyridazine-3(2H)-thione
Reactant of Route 4
Reactant of Route 4
6-(3-methoxyphenyl)pyridazine-3(2H)-thione
Reactant of Route 5
6-(3-methoxyphenyl)pyridazine-3(2H)-thione
Reactant of Route 6
6-(3-methoxyphenyl)pyridazine-3(2H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.